Increased Topological Polar Surface Area (TPSA) Relative to N-tert-Butylmethanesulfonamide
1-Methanesulfonyl-2-methylpropan-2-amine exhibits a calculated TPSA of 60.16 Ų, which is approximately 30% higher than the 46.17 Ų reported for the sulfonamide isomer N-tert-butylmethanesulfonamide (CAS 2512-23-4) . The elevated TPSA arises because the target compound presents a free primary amine and a sulfone oxygen array on separate rotatable bonds, whereas the sulfonamide isomer buries one oxygen within a conformationally restricted –SO₂NH– linkage.
| Evidence Dimension | Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | 60.16 Ų |
| Comparator Or Baseline | N-tert-Butylmethanesulfonamide (CAS 2512-23-4): 46.17 Ų |
| Quantified Difference | +13.99 Ų (30.3% increase) |
| Conditions | Computational prediction; target data from Chemscene, comparator data from Chem960 (PSA field) |
Why This Matters
A TPSA difference of this magnitude is sufficient to alter the binary prediction of oral bioavailability or blood-brain barrier penetration in drug discovery programs, directly guiding which building block to select for lead optimization libraries.
